molecular formula C10H14N2O B2741198 3-amino-N,N,4-trimethylbenzamide CAS No. 76765-68-9

3-amino-N,N,4-trimethylbenzamide

Cat. No.: B2741198
CAS No.: 76765-68-9
M. Wt: 178.235
InChI Key: SPENLBANQJYBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N,N,4-trimethylbenzamide is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol. This compound belongs to the class of benzamides and is characterized by the presence of an amino group (-NH2) and three methyl groups (-CH3) attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N,4-trimethylbenzamide typically involves the following steps:

  • Nitration: The starting material, 4-methylbenzene, undergoes nitration to introduce a nitro group (-NO2) at the meta position, resulting in 3-nitro-4-methylbenzene.

  • Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation, yielding 3-amino-4-methylbenzene.

  • Amidation: The amino group is converted to an amide group (-CONH2) through reaction with an acyl chloride (e.g., benzoyl chloride) in the presence of a base such as triethylamine.

  • Methylation: Finally, the amide nitrogen atoms are methylated using methyl iodide (CH3I) to produce this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N,N,4-trimethylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso group (-NO) or a nitro group (-NO2).

  • Reduction: The amide group can be reduced to an amine (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

  • Oxidation: 3-Nitro-N,N,4-trimethylbenzamide.

  • Reduction: 3-Amino-N,N,4-trimethylbenzylamine.

  • Substitution: 3-Bromo-N,N,4-trimethylbenzamide.

Scientific Research Applications

3-Amino-N,N,4-trimethylbenzamide has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

  • Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Amino-N,N,4-trimethylbenzamide is structurally similar to other benzamide derivatives, such as 4-amino-N,N,3-trimethylbenzamide and 3-amino-N,N,2-trimethylbenzamide. These compounds differ in the position of the amino and methyl groups on the benzene ring, which can influence their chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 4-Amino-N,N,3-trimethylbenzamide

  • 3-Amino-N,N,2-trimethylbenzamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-amino-N,N,4-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-4-5-8(6-9(7)11)10(13)12(2)3/h4-6H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPENLBANQJYBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.